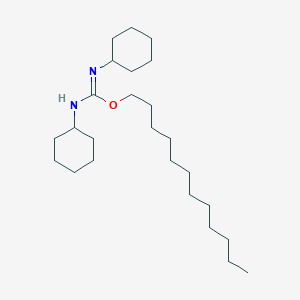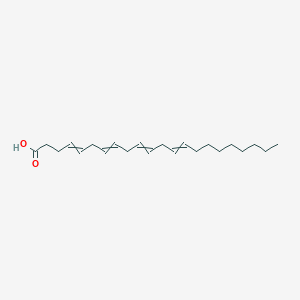
N-Cyano-N'-(2-hydroxyethyl)-N''-prop-2-en-1-ylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a cyano group, a hydroxyethyl group, and a prop-2-en-1-yl group attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine typically involves the reaction of N-cyano-N-methylcarbamimidothioate with 2-hydroxyethyl amine. The hydroxyl group of the 2-hydroxyethyl amine is activated to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as 1,4-dioxane and catalysts like BF3·Et2O to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted guanidine derivatives.
科学的研究の応用
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and cardiotonic activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and prop-2-en-1-yl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine include:
- N-Cyano-N’-(2-hydroxyethyl)-3-pyridinecarboximidamide
- N-Cyano-N’-(2-hydroxyethyl)pyridine-3-carboximidamide
Uniqueness
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yl group differentiates it from other similar compounds and may contribute to its unique properties and applications.
特性
CAS番号 |
110338-88-0 |
|---|---|
分子式 |
C7H12N4O |
分子量 |
168.20 g/mol |
IUPAC名 |
1-cyano-2-(2-hydroxyethyl)-3-prop-2-enylguanidine |
InChI |
InChI=1S/C7H12N4O/c1-2-3-9-7(11-6-8)10-4-5-12/h2,12H,1,3-5H2,(H2,9,10,11) |
InChIキー |
WVRZRVGLLLVPTF-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=NCCO)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


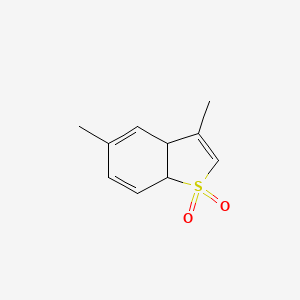
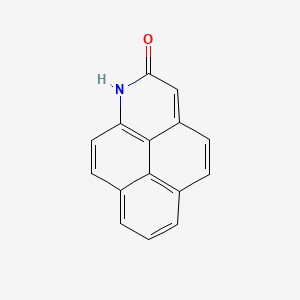
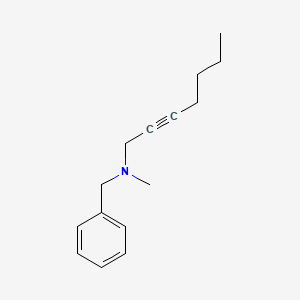
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)

![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

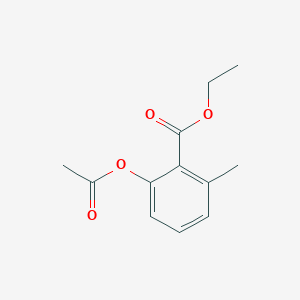
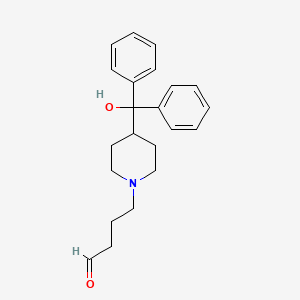


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
